3-ethyl-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-ethyl-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of an ethyl group at the 3-position, an iodine atom at the 4-position, a methyl group at the 1-position, and a carboxylic acid group at the 5-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals .
Mechanism of Action
Target of Action
A structurally similar compound, 3-methylpyrazole-5-carboxylic acid, is known to be a potent and selective d-amino acid oxidase (dao) inhibitor . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids, with the simultaneous release of ammonia and hydrogen peroxide.
Mode of Action
Based on the action of similar compounds, it may interact with its target enzyme, potentially dao, and inhibit its activity . This inhibition could lead to a decrease in the oxidation of D-amino acids, thereby affecting the levels of keto acids, ammonia, and hydrogen peroxide in the cell.
Result of Action
The molecular and cellular effects of 3-ethyl-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid’s action would depend on its specific targets and mode of action. If it acts as a DAO inhibitor, it could potentially protect cells from oxidative stress induced by D-serine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of 1,3-diketones with hydrazines to form the pyrazole ring.
Introduction of the Iodine Atom: The iodine atom can be introduced via electrophilic iodination.
Industrial Production Methods
Industrial production methods for pyrazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid group and the pyrazole ring.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions
Electrophilic Iodination: Iodine or N-iodosuccinimide (NIS) in the presence of a base.
Carboxylation: Carbon dioxide in the presence of a base.
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or catalyst.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyrazoles can be obtained.
Coupling Products: Aryl or alkyl-substituted pyrazoles can be formed through coupling reactions.
Scientific Research Applications
3-ethyl-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Pyrazole derivatives are explored for their potential as anti-inflammatory, anticancer, antimicrobial, and antidiabetic agents.
Agrochemicals: Pyrazole compounds are used in the development of pesticides and herbicides due to their biological activity.
Material Science: Pyrazole derivatives are investigated for their use in organic electronics and as ligands in coordination chemistry.
Biological Research: The compound can be used as a building block for the synthesis of biologically active molecules and as a probe in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a chlorine atom instead of iodine.
3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a phenyl group instead of an ethyl group.
3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but without the iodine atom.
Uniqueness
3-ethyl-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of the iodine atom, which can participate in various substitution and coupling reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-ethyl-4-iodo-2-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O2/c1-3-4-5(8)6(7(11)12)10(2)9-4/h3H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVQZKXUARFTBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1I)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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